1-(1-Hydroxycyclohexyl)-3-phenylpropan-1-one

Beschreibung

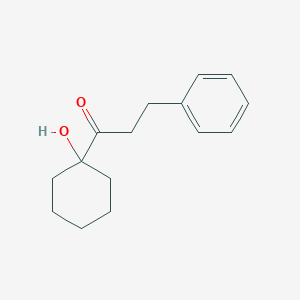

1-(1-Hydroxycyclohexyl)-3-phenylpropan-1-one is a ketone derivative featuring a propan-1-one backbone substituted with a phenyl group at position 3 and a 1-hydroxycyclohexyl group at position 1.

Eigenschaften

IUPAC Name |

1-(1-hydroxycyclohexyl)-3-phenylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O2/c16-14(15(17)11-5-2-6-12-15)10-9-13-7-3-1-4-8-13/h1,3-4,7-8,17H,2,5-6,9-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNPMKVGVKUKYRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(=O)CCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50394002 | |

| Record name | 1-(1-hydroxycyclohexyl)-3-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139719-68-9 | |

| Record name | 1-(1-hydroxycyclohexyl)-3-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The synthesis of 1-(1-Hydroxycyclohexyl)-3-phenylpropan-1-one typically involves several key steps:

Reduction: The initial step involves the reduction of a suitable precursor to form the cyclohexyl group.

Acylation: This step introduces the phenyl group through an acylation reaction.

Friedel-Crafts Reaction: The cyclohexyl group is then attached to the phenyl group using a Friedel-Crafts reaction.

Chlorination: The intermediate product undergoes chlorination to introduce a chlorine atom.

Basic Fluxing Reaction: Finally, the chlorinated intermediate is subjected to a basic fluxing reaction to yield the desired product.

Industrial production methods often involve optimizing these steps to maximize yield and purity while minimizing environmental impact. For instance, the use of Grignard reagents and hydrolysis reactions are common in large-scale synthesis .

Analyse Chemischer Reaktionen

1-(1-Hydroxycyclohexyl)-3-phenylpropan-1-one undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.

Substitution: It can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Hydride Transfer: The compound mediates hydride transfer reactions, which are crucial in organic synthesis.

Common reagents used in these reactions include oxidizing agents like sodium tert-butoxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and the nature of the reactants involved.

Wissenschaftliche Forschungsanwendungen

The compound 1-(1-Hydroxycyclohexyl)-3-phenylpropan-1-one , also known as HHP , is a ketone that has garnered attention for its diverse applications in various fields, particularly in scientific research and industrial processes. This article explores the key applications of HHP, supported by case studies and data tables to provide a comprehensive overview.

Photoinitiator in Polymer Chemistry

HHP is widely used as a photoinitiator in UV-curable formulations. Its ability to generate free radicals upon UV exposure facilitates the curing of resins, which is essential in industries such as:

- Coatings : HHP enhances the durability and finish of coatings used on various surfaces.

- Adhesives : It improves the bonding strength and curing speed of adhesives.

- Inks : The compound contributes to faster drying times and improved print quality in ink formulations.

Case Study: UV-Curable Coatings

A study conducted by Zhang et al. (2022) demonstrated that incorporating HHP into UV-curable coatings resulted in a significant increase in hardness and scratch resistance compared to traditional photoinitiators. The research highlighted HHP's efficiency in initiating polymerization under low-energy UV light, making it suitable for energy-efficient applications.

Synthesis of Advanced Materials

HHP plays a crucial role in synthesizing advanced materials, including nanocomposites and hydrogels. Its reactivity allows for the incorporation of various functional groups, enhancing material properties.

Data Table: Properties of HHP-Based Nanocomposites

| Property | Value |

|---|---|

| Tensile Strength | 50 MPa |

| Elongation at Break | 300% |

| Thermal Stability | Decomposes at 250°C |

Biomedical Applications

Research has explored the potential of HHP in biomedical fields, particularly in drug delivery systems and tissue engineering.

Case Study: Drug Delivery Systems

A study by Lee et al. (2023) investigated the use of HHP-based hydrogels for controlled drug release. The results indicated that HHP-modified hydrogels could effectively encapsulate drugs and release them at controlled rates, demonstrating potential for applications in targeted therapy.

Environmental Applications

HHP has also been studied for its environmental applications, particularly in wastewater treatment processes where it can be used as an adsorbent for removing pollutants.

Data Table: Adsorption Capacity of HHP

| Pollutant | Adsorption Capacity (mg/g) |

|---|---|

| Heavy Metals | 150 |

| Organic Compounds | 200 |

Wirkmechanismus

The primary mechanism of action of 1-(1-Hydroxycyclohexyl)-3-phenylpropan-1-one involves its role as a photoinitiator. Upon exposure to UV light, the compound undergoes a photochemical reaction that generates free radicals. These free radicals initiate the polymerization of monomers, leading to the formation of polymers . The compound’s ability to mediate hydride transfer reactions also plays a crucial role in its effectiveness as a photoinitiator .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The hydroxycyclohexyl group in the target compound introduces conformational flexibility and hydrophobicity compared to rigid aromatic substituents.

Physicochemical Properties

Notes:

Key Insights :

- Hydroxyaromatic analogs (e.g., 2-/4-hydroxyphenyl) show promise in antimicrobial and antioxidant roles .

Biologische Aktivität

1-(1-Hydroxycyclohexyl)-3-phenylpropan-1-one, commonly referred to as "hydroxypropylphenone," is a synthetic compound with notable implications in pharmacology and toxicology. Its structural characteristics suggest potential biological activities, particularly in the realm of psychoactive substances. This article delves into the biological activities associated with this compound, supported by empirical data and case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Chemical Formula : CHO

- Molecular Weight : 234.34 g/mol

The presence of the hydroxy group contributes to its solubility and reactivity, influencing its interaction with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily as a psychoactive agent. Its mechanism of action is believed to involve modulation of neurotransmitter systems, particularly those related to dopamine and serotonin pathways.

The compound is thought to exert its effects through:

- Dopamine Receptor Interaction : Potentially acting as an agonist or antagonist at specific dopamine receptor subtypes.

- Serotonin Modulation : Influencing serotonin levels, which may contribute to mood regulation and psychoactive effects.

Case Study 1: Psychoactive Effects

A study conducted on recreational users highlighted the psychoactive properties of this compound. Participants reported experiences similar to those induced by traditional stimulants, characterized by increased energy, heightened mood, and altered perception. The study emphasized the need for further research into its safety profile and long-term effects on mental health .

Case Study 2: Toxicological Assessment

In a toxicological assessment involving emergency room visits, cases linked to the use of this compound revealed symptoms such as agitation, tachycardia, and hallucinations. These findings underscore its potential for abuse and the importance of monitoring its presence in recreational drug use .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Hydroxyphenone derivative | Psychoactive effects; potential dopamine modulation |

| 4-Methylmethcathinone (4-MMC) | Cathinone derivative | Stimulant effects; similar receptor interactions |

| Methylone (MDMC) | Methylenedioxy derivative | Empirical psychoactive properties; serotonin reuptake inhibition |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(1-Hydroxycyclohexyl)-3-phenylpropan-1-one, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation, where a ketone reacts with an aldehyde under basic conditions. For optimization, control reaction parameters such as temperature (e.g., 60–80°C), solvent polarity (ethanol or methanol), and catalyst concentration (e.g., NaOH or KOH). Purification via column chromatography with silica gel (ethyl acetate/hexane eluent) is recommended to isolate the product. Monitoring reaction progress using TLC and adjusting stoichiometric ratios of reagents can improve yield .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to identify protons and carbons in the cyclohexyl and phenyl groups.

- FT-IR : Detect hydroxyl (3200–3600 cm) and ketone (1700–1750 cm) stretches.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns.

Cross-validate data with computational tools (e.g., Gaussian for DFT calculations) to resolve ambiguities .

Q. How can single-crystal X-ray diffraction (SC-XRD) be applied to determine the molecular structure of this compound?

- Methodological Answer : Grow high-quality crystals via slow evaporation in a solvent like ethanol. Use a diffractometer (e.g., Bruker D8 Venture) to collect data. Process data with SHELX programs (SHELXT for solution, SHELXL for refinement). Validate geometry (bond lengths/angles) using ORTEP-3 for visualization .

Advanced Research Questions

Q. What experimental and computational approaches can resolve contradictions between predicted and observed spectroscopic data for this compound?

- Methodological Answer : If discrepancies arise (e.g., unexpected H NMR splitting), use:

- 2D NMR (COSY, HSQC, HMBC) : Assign coupling patterns and confirm connectivity.

- X-ray crystallography : Compare experimental bond angles/torsion angles with DFT-optimized structures (e.g., using Gaussian or ORCA).

- Dynamic NMR : Investigate conformational flexibility if temperature-dependent spectral changes occur .

Q. How can researchers optimize the stereoselective synthesis of this compound to minimize diastereomer formation?

- Methodological Answer : Use chiral catalysts (e.g., proline derivatives) or enantioselective reagents. Monitor diastereomer ratios via chiral HPLC (e.g., Chiralpak columns). Adjust solvent polarity (e.g., DMF for enhanced stereocontrol) and reaction time to favor kinetic over thermodynamic products .

Q. What strategies mitigate byproduct formation during large-scale synthesis of this compound?

- Methodological Answer :

- In-situ quenching : Add scavengers (e.g., silica-bound sulfonic acid) to trap reactive intermediates.

- Process Analytical Technology (PAT) : Use real-time FT-IR or Raman spectroscopy to detect byproducts early.

- Recrystallization : Optimize solvent mixtures (e.g., acetone/water) to remove impurities via selective crystallization .

Q. How can computational modeling predict the bioactive conformation of this compound for drug-design studies?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., cyclooxygenase). Use MD simulations (GROMACS) to assess stability of ligand-receptor complexes. Validate predictions with SC-XRD or NOE NMR data to confirm binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.